molecular formula C14H10FNO4 B1606021 (2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone CAS No. 66938-39-4

(2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone

Cat. No.: B1606021
CAS No.: 66938-39-4
M. Wt: 275.23 g/mol
InChI Key: UVVKODTXMKKLNZ-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone is an aromatic ketone compound characterized by the presence of fluorine, methoxy, and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-fluorobenzoyl chloride with 4-methoxy-3-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, demethylation can be achieved using boron tribromide (BBr3).

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reduction: H2/Pd-C, SnCl2

    Substitution: BBr3

    Oxidation: KMnO4

Major Products Formed

    Reduction: (2-Fluorophenyl)(4-amino-3-nitrophenyl)methanone

    Substitution: (2-Fluorophenyl)(4-hydroxy-3-nitrophenyl)methanone

    Oxidation: (2-Fluorophenyl)(4-formyl-3-nitrophenyl)methanone

Scientific Research Applications

(2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of fluorescent probes and imaging agents due to the presence of the fluorine atom, which can enhance the compound’s photophysical properties.

    Medicine: It has potential applications in drug discovery and development. The compound’s structural features make it a candidate for the design of new pharmaceuticals with specific biological activities.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target. The methoxy and nitro groups can also influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluorophenyl)(4-methoxyphenyl)methanone
  • (2-Fluorophenyl)(4-nitrophenyl)methanone
  • (2-Fluorophenyl)(3-nitrophenyl)methanone

Uniqueness

(2-Fluorophenyl)(4-methoxy-3-nitrophenyl)methanone is unique due to the combination of its functional groups. The presence of both methoxy and nitro groups on the phenyl ring provides a unique electronic environment that can influence the compound’s reactivity and interaction with other molecules. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-fluorophenyl)-(4-methoxy-3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c1-20-13-7-6-9(8-12(13)16(18)19)14(17)10-4-2-3-5-11(10)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVKODTXMKKLNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352928
Record name (2-fluorophenyl)(4-methoxy-3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66938-39-4
Record name (2-fluorophenyl)(4-methoxy-3-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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